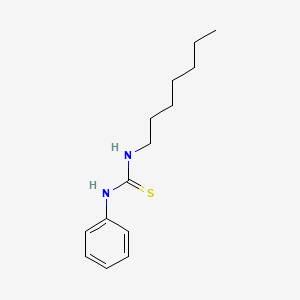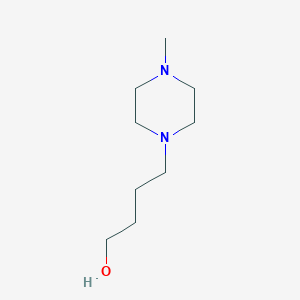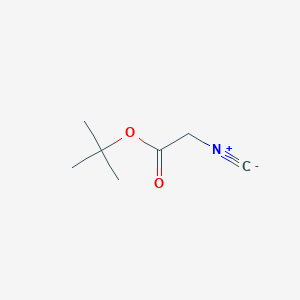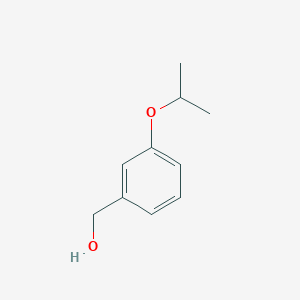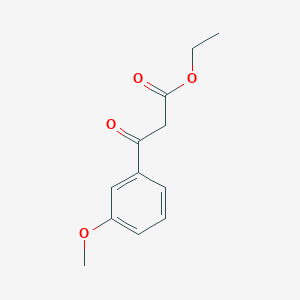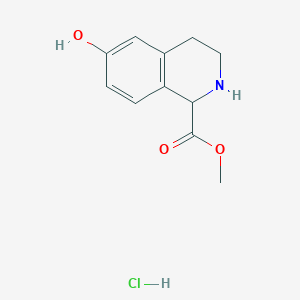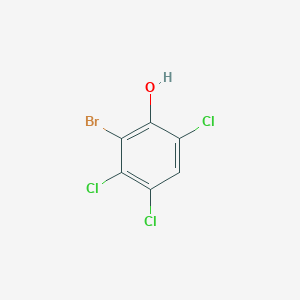
6-Bromo-2,4,5-trichlorophenol
Overview
Description
6-Bromo-2,4,5-trichlorophenol (6-BTP) is an organic compound belonging to the family of phenols. It is a white crystalline solid that has been used in a variety of scientific and industrial applications. 6-BTP is primarily used as a reagent in organic synthesis and as an intermediate for the manufacture of pharmaceuticals, dyes, and other chemicals. It is also used as a bactericide and fungicide in agriculture and in the manufacture of plastics.
Scientific Research Applications
Photocatalytic Removal of Water Pollutants : Research has shown the effectiveness of photocatalytic oxidation in removing pollutants like 2,4,6-trichlorophenol from water, highlighting the potential for 6-Bromo-2,4,5-trichlorophenol in similar applications (Gaya, Abdullah, Hussein, & Zainal, 2010).
Microbial Degradation : Certain strains of Pseudomonas cepacia have been found capable of dechlorinating various chlorine-substituted phenols, including 2,4,5-trichlorophenol. This suggests a potential role for this compound in studying microbial degradation processes (Karns, Kilbane, Duttagupta, & Chakrabarty, 1983).
Copolymerization Studies : The enzyme-catalyzed copolymerization of various halogenated phenols has been researched, providing insights into the potential interactions of compounds like this compound in such processes (Bollag & Liu, 1985).
Molecular Characterization Techniques : Extended X-ray absorption fine structure (EXAFS) spectroscopy has been used to characterize brominated persistent pollutants, including this compound. This research is essential for understanding the molecular structure of such complex compounds (Bergknut, Persson, & Skyllberg, 2008).
Environmental Impact Studies : Studies on the effects of chlorophenols on river microorganisms reveal insights into the environmental impact of compounds like this compound (Godoy et al., 1999).
Electrochemical Detection Methods : The development of sensors for the detection of trichlorophenols, including methods using graphene oxide composites, suggests potential applications for this compound in environmental monitoring (Zhu et al., 2015).
Catalytic Mechanisms in Biochemical Reactions : Quantum mechanical/molecular mechanical investigations have been conducted on chlorophenol 4-monooxygenase, which may be relevant for understanding the enzymatic reactions involving this compound (Li et al., 2015).
Oxidation and Toxicity Studies : The impact of halide ions on the degradation of trichlorophenols during ozone oxidation has been studied, providing insights into the environmental and toxicological aspects of compounds like this compound (Xu et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,4,5-trichlorophenol are currently unknown. This compound is a brominated persistent organic pollutant
Biochemical Pathways
It’s worth noting that similar compounds, such as trichlorophenols, are produced by electrophilic halogenation of phenol with chlorine
Biochemical Analysis
Biochemical Properties
6-Bromo-2,4,5-trichlorophenol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can act as both a substrate and an inhibitor for these enzymes, affecting their activity and the overall metabolic processes in cells. Additionally, this compound has been observed to bind to certain proteins, altering their structure and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes. Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly those involved in detoxification and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the accumulation of toxic intermediates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic oxidative stress and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, disruption of endocrine function, and even mortality. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes into various hydroxylated and conjugated metabolites, which are then excreted from the body. These metabolic processes can be influenced by the presence of other xenobiotics and the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
2-bromo-3,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJBIXHNZHYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377727 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-44-7, 4524-78-1 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



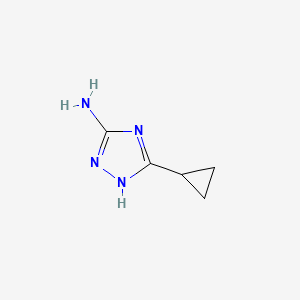
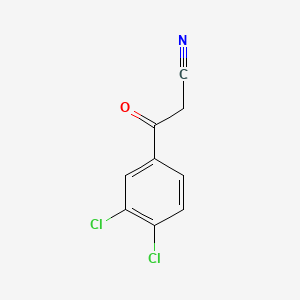
![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)
